5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine
Description
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- Tert-butyl group at position 5, enhancing lipophilicity and steric bulk.
- 4-Chlorophenyl substituent at position 3, contributing to π-π stacking interactions and metabolic stability.
- Methyl group at position 2, modulating electronic effects.
This compound is synthesized via palladium-catalyzed cross-coupling reactions, similar to related analogs (e.g., Suzuki-Miyaura coupling) . Its structural complexity and substituent diversity make it a candidate for pharmacological exploration, particularly in kinase inhibition or GPCR modulation.
Properties
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN5/c1-6-27-11-13-28(14-12-27)20-15-19(23(3,4)5)25-22-21(16(2)26-29(20)22)17-7-9-18(24)10-8-17/h7-10,15H,6,11-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZITUIDBWMNTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound with a unique pyrazolo[1,5-a]pyrimidine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to 5-tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-2-methylpyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. In a study involving the NCI-60 cell line screening, compounds with similar structural features showed promising cytostatic activity against various cancer cell lines. For instance:
| Compound | Cell Line Tested | GI Value (%) at 10 μM |
|---|---|---|
| 4b | HOP-92 (NSCL) | 86.28 |
| 4a | HCT-116 | 40.87 |
| 4h | SK-BR-3 | 46.14 |
These findings suggest that the incorporation of piperazine moieties enhances the anticancer activity of such compounds .
Antibacterial Activity
The antibacterial potential of similar compounds has been evaluated against various bacterial strains. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains. The structure–activity relationship (SAR) studies highlighted that modifications in the substituents significantly influenced the antibacterial efficacy .
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of this compound can act as potent inhibitors of acetylcholinesterase (AChE) and urease. For example, several synthesized compounds displayed strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections . The binding interactions with bovine serum albumin (BSA) further demonstrated their pharmacological effectiveness .
Case Study 1: Anticancer Screening
A series of synthesized compounds were tested against human colon cancer cells (HCT116 and HT29). The results indicated that these compounds exhibited significant cytotoxicity, with some derivatives showing selectivity towards malignant cells while sparing non-malignant cells .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial properties, several derivatives were screened for their effectiveness against multiple bacterial strains. The results showed that specific modifications in the chemical structure led to enhanced antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .
Comparison with Similar Compounds
Key Insights :
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
